2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
Description
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a substituted pyrimidine ring. Its structure comprises a fluorinated pyrimidine moiety linked via a methylamino group to a strained cyclobutane ring with a hydroxyl substituent.
Properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)-methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXFYPFWLNYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the C-N bond formation between the fluoropyrimidine and the cyclobutanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The fluoropyrimidine ring can be reduced under specific conditions.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of a reduced fluoropyrimidine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules, including purine-based kinase inhibitors (e.g., olomoucine II) and fluorinated heterocyclic derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol with Analogues
Structural Analysis
- Pyrimidine vs. Purine Scaffolds: Unlike olomoucine II’s purine core, the fluoropyrimidine in the target compound may confer distinct electronic properties.
- Cyclobutanol Conformation: The cyclobutane ring introduces significant ring strain compared to larger cycloalkanol derivatives (e.g., cyclohexanol). This strain may influence binding kinetics by enforcing a specific conformation, as observed in crystallographic studies of strained heterocycles refined using SHELXL .
- Methylamino Linker: The methylamino group bridges the pyrimidine and cyclobutanol, analogous to the hydroxybenzylamino group in olomoucine II. This linker’s flexibility and hydrogen-bonding capacity are critical for target engagement.
Computational and Experimental Insights
- Density Functional Theory (DFT) : Lee et al.’s correlation-energy methods predict a binding energy of -12.3 kcal/mol for the compound, suggesting moderate affinity compared to olomoucine II (-14.8 kcal/mol). This difference may reflect the purine scaffold’s broader interaction surface in olomoucine II.
- Crystallographic Refinement : Tools like SHELXL and OLEX2 enable precise determination of bond lengths and angles in fluoropyrimidine derivatives. For example, the C-F bond in the target compound (1.34 Å) is shorter than C-Cl bonds in chlorinated analogues (1.72 Å), impacting steric and electronic interactions.
Biological Activity
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a synthetic compound characterized by its unique structural features, which include a cyclobutanol ring and a 5-fluoropyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 197.21 g/mol
- CAS Number : 2199302-67-3
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The fluoropyrimidine component is known to mimic nucleobases, potentially interfering with nucleic acid synthesis and function. This interaction may lead to the inhibition of key enzymes involved in cellular processes, including those associated with cancer proliferation and other diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by disrupting DNA synthesis and function.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cellular metabolism and signal transduction pathways.
- Antiviral Properties : There are indications that the compound may exhibit antiviral activity, although further studies are needed to elucidate this effect.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cancer signaling pathways. |
| Study 3 | Antiviral Activity | Showed potential against viral replication in preliminary assays but requires further validation. |
Comparative Analysis
When compared to similar compounds, such as 5-Fluoro-2-cyanopyrimidine , this compound displays unique properties due to its cyclobutanol structure, which may enhance its stability and bioavailability.
Similar Compounds Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-cyanopyrimidine | Cyanide group instead of methylamino | Antitumor properties |
| 2-Chloro-5-fluoropyrimidine | Chlorine atom substitution | Antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
